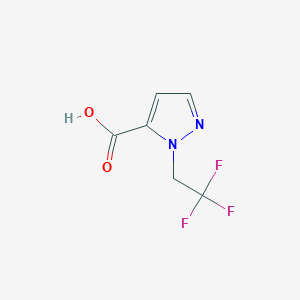

1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a trifluoroethyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Métodos De Preparación

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,2,2-trifluoroethyl hydrazine and ethyl acetoacetate.

Cyclization Reaction: These starting materials undergo a cyclization reaction to form the pyrazole ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide.

Carboxylation: The resulting pyrazole derivative is then carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Análisis De Reacciones Químicas

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include various pyrazole derivatives with modified functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid has shown potential as a building block in the synthesis of various pharmaceuticals. Its unique trifluoroethyl group enhances biological activity and solubility.

- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a derivative containing the trifluoroethyl moiety demonstrated enhanced activity against specific bacterial strains compared to its non-fluorinated counterparts .

- Anti-inflammatory Agents : Research has explored the use of pyrazole derivatives in developing anti-inflammatory drugs. The incorporation of the trifluoroethyl group has been linked to increased efficacy and reduced side effects in preclinical models .

Agrochemicals

The compound is also being investigated for its applications in agrochemicals, particularly as a herbicide or pesticide.

- Herbicidal Activity : Preliminary studies suggest that this compound exhibits selective herbicidal properties against certain weed species while being less toxic to crops .

- Pesticide Development : The fluorinated structure is known to enhance the stability and effectiveness of pesticides, leading to prolonged action against pests .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives including this compound. The synthesized compounds were evaluated for their antimicrobial activity against clinical strains of bacteria. The results indicated that the trifluoroethyl-substituted compounds exhibited significantly higher inhibition zones compared to controls .

Case Study 2: Development of Fluorinated Herbicides

A research team focused on developing new herbicides based on fluorinated pyrazoles. They tested various concentrations of this compound on common agricultural weeds. The findings revealed that this compound effectively reduced weed biomass while maintaining crop health in field trials .

Mecanismo De Acción

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group but lacking the pyrazole ring and carboxylic acid group.

Trifluoroacetic acid: Contains a trifluoromethyl group and a carboxylic acid group but lacks the pyrazole ring.

1H-Pyrazole-5-carboxylic acid: Similar structure but without the trifluoroethyl group.

The uniqueness of this compound lies in the combination of the trifluoroethyl group, pyrazole ring, and carboxylic acid group, which imparts distinct chemical and biological properties.

Actividad Biológica

1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid is a compound of growing interest due to its unique structural features and potential biological activities. This compound, with the molecular formula C6H5F3N2O2 and CAS number 1006340-71-1, has been studied for its pharmacological properties, particularly in relation to antiparasitic activity.

The trifluoroethyl group in this compound is significant as it can enhance lipophilicity and metabolic stability. The presence of the pyrazole ring contributes to its biological activity, making it a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | C6H5F3N2O2 |

| Molecular Weight | 194.11 g/mol |

| CAS Number | 1006340-71-1 |

| PubChem CID | 19614649 |

Antiparasitic Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiparasitic effects, particularly against Plasmodium falciparum. For instance, structure-activity relationship (SAR) studies indicate that modifications in the pyrazole scaffold can lead to enhanced potency against malaria parasites.

A notable finding is the incorporation of polar functionalities that improve aqueous solubility while maintaining or enhancing biological activity. For example, a study indicated that the introduction of a trifluoromethyl group at specific positions on the pyrazole scaffold significantly increased activity against P. falciparum (EC50 values in low nanomolar range) while also improving metabolic stability in human liver microsomes .

Case Studies

- In Vitro Studies : In vitro evaluations showed that derivatives of pyrazole compounds exhibited varying degrees of activity against P. falciparum strains. For instance, certain analogs demonstrated EC50 values as low as 0.010 μM, indicating potent antiparasitic effects .

- In Vivo Studies : In vivo tests using mouse models infected with Plasmodium vinckei revealed that compounds similar to this compound administered at dosages of 15 mg/kg led to significant reductions in parasitemia . These findings suggest that further development of this compound could yield effective treatments for malaria.

The mechanism through which this compound exerts its biological effects may involve interference with critical metabolic pathways in parasites. Compounds within this class have been shown to inhibit essential enzymes or disrupt cellular processes necessary for parasite survival and replication.

Propiedades

IUPAC Name |

2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-4(5(12)13)1-2-10-11/h1-2H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCDWZAEGMKZNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006340-71-1 |

Source

|

| Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.